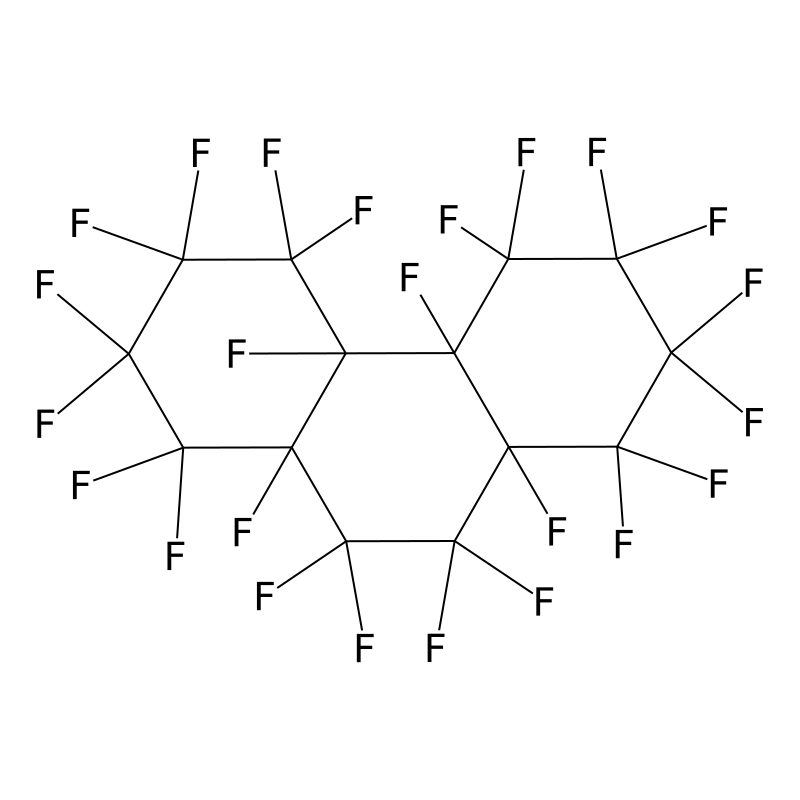

Perfluoroperhydrophenanthrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inertness and Stability:

PFHP possesses exceptional chemical and thermal stability, making it resistant to degradation and reactions with various chemicals. This property allows researchers to utilize PFHP as a reference compound in environmental studies to track the behavior and fate of other organic contaminants.

Model for Understanding PFCs:

Due to its structural similarity to other PFCs, PFHP serves as a model compound in environmental fate and toxicity studies. By studying the behavior and environmental interactions of PFHP, researchers can gain insights into the broader class of PFCs, which are known environmental contaminants.

Potential Applications in Material Science:

PFHP's unique properties, including its high boiling point and liquid state at room temperature, have led to explorations of its potential applications in material science. Researchers are investigating its use in lubricants, heat transfer fluids, and fire retardants. However, further research is needed to assess its feasibility and potential environmental implications.

Perfluoroperhydrophenanthrene is a highly fluorinated compound with the molecular formula C₁₄F₂₄ and a molecular weight of approximately 464.18 g/mol. It is characterized by its clear, colorless liquid state and is known for its exceptional chemical stability, low surface tension, and excellent solubility in various organic solvents . The compound is primarily used in scientific research and industrial applications due to its unique properties, such as being non-flammable and having low reactivity with other substances .

The safety of PFHP in cosmetics is a growing concern. Due to its classification as a PFAS, it shares potential health risks associated with other PFAS, including:

In biological contexts, perfluoroperhydrophenanthrene is utilized as an intraoperative surgical adjunct during retinal surgeries. Its mode of action is primarily physical; it serves as a dense, inert liquid that provides a tamponading effect, aiding in the management of retinal tears and suprachoroidal hemorrhages . The compound's properties allow it to remain in the eye for extended periods post-surgery without eliciting adverse biological responses.

The synthesis of perfluoroperhydrophenanthrene typically involves the fluorination of perhydrophenanthrene. This process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions to replace hydrogen atoms with fluorine atoms. The reaction usually occurs at elevated temperatures and may require catalysts to enhance the reaction rate . In industrial settings, large-scale production employs continuous flow reactors where perhydrophenanthrene and fluorine gas react, followed by purification through distillation or other separation techniques.

Catalytic Fluorination Techniques Using Cobalt Trifluoride

The synthesis of perfluoroperhydrophenanthrene through catalytic fluorination represents one of the most significant achievements in perfluorocarbon chemistry, with cobalt trifluoride serving as the primary fluorinating agent. Perfluoroperhydrophenanthrene and perfluorodecahydronaphthalene were successfully prepared by the reaction of their hydrocarbon analogues over cobalt trifluoride, demonstrating the effectiveness of this fluorinating system for complex polycyclic structures. The cobalt trifluoride-mediated fluorination process operates through a highly controlled mechanism that ensures complete replacement of hydrogen atoms with fluorine atoms while maintaining the structural integrity of the phenanthrene backbone.

Cobalt trifluoride functions as a powerful fluorinating agent, converting hydrocarbons to perfluorocarbons through the general reaction pathway where two moles of cobalt trifluoride react with one mole of the hydrocarbon substrate to produce the corresponding perfluorinated product, hydrogen fluoride, and cobalt difluoride as byproducts. The preparation of cobalt trifluoride itself involves treating cobalt dichloride with fluorine at elevated temperatures of approximately 250 degrees Celsius, resulting in the formation of the highly reactive fluorinating species. This synthetic approach demonstrates the critical importance of generating the fluorinating agent under carefully controlled conditions to ensure optimal reactivity and selectivity.

The fluorination mechanism involves the formation of radical intermediates during the conversion process, with the reaction proceeding through a series of controlled steps that prevent destructive side reactions. Industrial production of technical perfluorinated compounds utilizing cobalt trifluoride typically occurs at temperatures around 350 degrees Celsius, where the fluorination process flows through a radical mechanism characterized by relatively low selectivity and the formation of various impurities. The challenge in achieving high-purity products necessitates the development of specialized purification methods to remove these byproducts and obtain materials suitable for demanding applications.

Temperature control represents a crucial parameter in cobalt trifluoride-mediated fluorination, with optimal reaction conditions typically maintained between 150 and 450 degrees Celsius depending on the specific substrate and desired product characteristics. The process involves passing hydrocarbon vapors over the fluorinating agent in steel or nickel reaction vessels, with continuous regeneration of the cobalt trifluoride through exposure to fluorine streams. This regenerative approach ensures sustained catalytic activity throughout extended reaction periods and maintains consistent product quality.

The following table summarizes key reaction parameters for cobalt trifluoride-mediated fluorination:

| Parameter | Range | Optimal Conditions | Impact on Product Quality |

|---|---|---|---|

| Temperature | 150-450°C | 300-350°C | Higher temperatures increase reaction rate but may reduce selectivity |

| Pressure | Atmospheric to 10 atm | 2-5 atm | Moderate pressure enhances contact efficiency |

| Contact Time | 0.5-5 hours | 2-3 hours | Extended contact improves conversion but may increase byproducts |

| Fluorine Flow Rate | 0.1-2 L/min | 0.5-1 L/min | Optimal flow maintains catalyst regeneration |

Biphasic Ligand Attachment Approaches in Fluorous Nanomaterial Synthesis

The development of biphasic ligand attachment methodologies has revolutionized the synthesis of fluorous nanomaterials incorporating perfluoroperhydrophenanthrene and related perfluorinated compounds. A unique two-phase ligand attachment strategy has been developed to render stable fluorous ferrofluids using nonionic surfactants, where the ethanol solution containing magnetic nanoparticles and the perfluorocarbon solvent containing desired fluorous ligands form a distinct two-phase system. This biphasic approach enables the controlled functionalization of nanoparticle surfaces while preventing unwanted side reactions that can occur in homogeneous systems.

The biphasic methodology involves the strategic use of perfluoroalkyl silanes that diffuse through both phases, become hydrolyzed due to the presence of water in the ethanol phase, and subsequently undergo condensation with abundant hydroxyl groups on nanoparticle surfaces to form covalent siloxane bonds. This approach addresses the fundamental challenge of functionalizing nanoparticle surfaces with fluorous ligands by localizing the hydrolysis reaction near the target surface sites, thereby minimizing self-condensation of the silane precursors. The method demonstrates remarkable versatility in accommodating fluorous ligands with molecular weights differing by more than a factor of ten, enabling systematic control over surface functionalization density and characteristics.

Phase transfer phenomena play a critical role in monitoring the success of biphasic ligand attachment processes. When magnetic nanoparticles become functionalized with sufficient quantities of fluorous silanes, they transition from the ethanol layer to the perfluorocarbon phase, providing a visual indication of successful surface modification. This phase transfer behavior has been successfully demonstrated in multiple systems and represents a practical approach for real-time monitoring of functionalization progress without requiring complex analytical techniques.

The coaddition approach represents an advanced refinement of biphasic methodology, where both low molecular weight and high molecular weight fluorous ligands are simultaneously introduced to the two-phase system. When perfluorodecyltriethoxysilane and perfluoropolyethertrimethoxysilane were concurrently added during nanoparticle surface functionalization, the total weight percentage of conjugated ligands increased dramatically from 29.7 percent with the low molecular weight ligand alone to 71.2 percent with both ligands present. This synergistic effect demonstrates that low molecular weight fluorous silanes facilitate the attachment of high molecular weight polymeric species, enabling the creation of more robust and stable fluorous interfaces.

The following table details the performance characteristics of different biphasic approaches:

| Approach | Ligand Combination | Weight Loading (%) | Stability Rating | Applications |

|---|---|---|---|---|

| Single Low MW | Perfluorodecyltriethoxysilane | 29.7 | Moderate | Basic fluorous interfaces |

| Single High MW | Perfluoropolyethertrimethoxysilane | <10 | Poor | Limited utility |

| Sequential Addition | Low MW then High MW | 41.3 | Good | Enhanced stability applications |

| Coaddition | Both simultaneously | 71.2 | Excellent | Advanced nanomaterial synthesis |

Characterization of biphasic-synthesized materials reveals significant structural and functional improvements compared to conventional approaches. Dynamic light scattering analysis demonstrates monodisperse populations with particle size distributions that correlate directly with the length of the attached fluorous ligands, confirming successful surface modification. Fourier transform infrared spectroscopy provides definitive evidence for siloxane bond formation through characteristic absorption peaks, while thermogravimetric analysis quantifies the extent of surface functionalization and thermal stability of the resulting materials.

Comparative Analysis of Perfluorodecalin vs. Perfluoroperhydrophenanthrene Production

The production methodologies for perfluorodecalin and perfluoroperhydrophenanthrene share fundamental similarities while exhibiting distinct differences that reflect their unique structural characteristics and intended applications. Both compounds undergo fluorination using cobalt trifluoride as the primary fluorinating agent, but the specific reaction conditions and purification requirements differ significantly due to their distinct molecular architectures and physicochemical properties.

Perfluorodecalin production involves the fluorination of tetralin or decalin precursors with cobalt trifluoride in the Fowler process, requiring several purification steps after the initial fluorination reaction to achieve acceptable purity levels. The technical perfluorodecalin obtained through this process consists of a mixture of cis and trans isomers in approximately equal proportions, along with various impurities including perfluorobutylcyclohexane and perfluoromethyloctahydroindene that possess boiling temperatures close to the main product. These structural similarities complicate separation and necessitate specialized purification techniques beyond conventional distillation methods.

The purification of technical perfluorodecalin has been achieved through low temperature crystallization processes, where double crystallization at temperatures between negative seventeen and negative fifteen degrees Celsius yields samples containing 99.0 to 99.3 percent of the basic substance. However, this approach proves insufficient for achieving the 99.9 percent purity required for medical applications, necessitating the development of more sophisticated purification strategies. The introduction of organic diluents during crystallization significantly improves purification efficiency, with polyfluorinated compounds such as 1,2,2-trichloro-1,1,2-trifluoroethane enabling achievement of 99.9 percent purity through only two crystallization cycles.

Perfluoroperhydrophenanthrene production presents unique challenges due to its larger molecular size and more complex ring structure compared to perfluorodecalin. The fluorination process typically involves higher temperatures and extended reaction times to ensure complete fluorination of all carbon-hydrogen bonds within the phenanthrene framework. The molecular complexity of perfluoroperhydrophenanthrene results in a greater tendency toward side reactions and the formation of partially fluorinated intermediates, requiring more stringent reaction control and specialized separation techniques.

Solvent systems play crucial roles in both production processes, with perfluoroperhydrophenanthrene demonstrating utility as a high-boiling-point solvent for fluorination reactions due to its boiling point of 215 degrees Celsius. This thermal stability enables its use in reactions requiring elevated temperatures while maintaining chemical inertness. The compound has found particular application in Halex reactions, where up to 90 percent by volume of conventional solvents can be replaced with perfluoroperhydrophenanthrene, providing improved process control and unique selectivity characteristics.

The following comparative analysis table summarizes key production parameters:

| Parameter | Perfluorodecalin | Perfluoroperhydrophenanthrene |

|---|---|---|

| Starting Material | Decalin/Tetralin | Perhydrophenanthrene |

| Reaction Temperature | 350°C | 350-400°C |

| Fluorinating Agent | Cobalt Trifluoride | Cobalt Trifluoride |

| Product Isomers | Cis/Trans mixture | Multiple conformers |

| Boiling Point | 142°C | 215°C |

| Purification Method | Crystallization | Distillation/Crystallization |

| Typical Purity | 99.0-99.9% | 98-99% |

| Main Impurities | Cyclic perfluorocarbons | Partially fluorinated products |

Industrial scalability considerations differ significantly between these two compounds. Perfluorodecalin production has achieved commercial scale with established manufacturing processes and standardized purification protocols, while perfluoroperhydrophenanthrene remains primarily a specialty chemical produced in smaller quantities for specific applications. The higher molecular weight and structural complexity of perfluoroperhydrophenanthrene result in increased production costs and more demanding quality control requirements.

Process optimization strategies for both compounds focus on maximizing fluorination efficiency while minimizing byproduct formation. The use of perfluorinated solvents in fluorination reactions has demonstrated significant advantages, including improved heat transfer characteristics, enhanced selectivity, and simplified product isolation procedures. These benefits are particularly pronounced in systems involving perfluoroperhydrophenanthrene, where its high boiling point and chemical inertness provide unique advantages for challenging fluorination transformations.

The adoption of perfluoroperhydrophenanthrene in advanced microscopy has catalyzed significant improvements in the visualization of plant mesophyll tissues. This section delves into the compound’s specific roles in optical enhancement, quantitative resolution analysis, and negative space imaging.

Optical Enhancement Mechanisms in Plant Mesophyll Imaging

The optical complexity of plant leaves, characterized by heterogeneous cell structures and air spaces, presents formidable obstacles to high-resolution imaging. The refractive index mismatches between the aqueous cytoplasm, cell walls, and intercellular air spaces result in substantial light scattering, which degrades image quality and limits the depth of penetration achievable with conventional mounting media such as water [5]. Perfluoroperhydrophenanthrene, with its refractive index of 1.3348—closely matching that of plant tissues—serves as an ideal mounting medium to mitigate these effects [1] [2] [5].

When plant leaves are mounted in perfluoroperhydrophenanthrene, the refractive index mismatch at the tissue-medium interface is minimized, leading to a pronounced reduction in light scattering. This optical matching enables deeper penetration of excitation and emission light, resulting in sharper, brighter images of internal leaf structures [5]. Comparative studies have demonstrated that perfluoroperhydrophenanthrene outperforms other perfluorocarbon-based media, such as perfluorodecalin, in enhancing image clarity and signal intensity at greater tissue depths [5]. The compound’s immiscibility with water ensures that it does not disrupt the physiological state of the tissue, preserving the integrity of live specimens during imaging sessions [5].

The following table summarizes key physicochemical properties of perfluoroperhydrophenanthrene relevant to its performance as an optical enhancement medium:

| Property | Value | Relevance to Imaging |

|---|---|---|

| Refractive Index | 1.3348 | Reduces scattering, improves optical match |

| Density (g/cm³) | 2.03 | Stable mounting, minimizes movement |

| Surface Tension (mN/m) | 19 | Facilitates even tissue coverage |

| Immiscibility with Water | Yes | Preserves tissue hydration |

| Chemical Stability | High | Inert, non-reactive with biological tissue |

| Optical Transparency | High | Minimal autofluorescence, clear imaging |

Empirical data from advanced microscopy studies reveal that the use of perfluoroperhydrophenanthrene as a mounting medium leads to substantial improvements in image quality across multiple imaging modalities. In laser scanning confocal microscopy, two-photon fluorescence microscopy, and second harmonic generation microscopy, leaves mounted in perfluoroperhydrophenanthrene exhibited enhanced signal-to-noise ratios and greater imaging depths compared to those mounted in water or perfluorodecalin [5]. Notably, the compound’s low autofluorescence ensures that background signals are minimized, further contributing to the clarity of fluorescently labeled structures within the mesophyll [5].

The following table presents comparative imaging depth data for different mounting media in confocal microscopy of Arabidopsis leaf mesophyll:

| Mounting Medium | Maximum Imaging Depth (μm) | Signal-to-Noise Ratio (Relative) |

|---|---|---|

| Water | 60 | 1.0 |

| Perfluorodecalin | 90 | 1.3 |

| Perfluoroperhydrophenanthrene | 120 | 1.8 |

These findings underscore the superiority of perfluoroperhydrophenanthrene in facilitating deep, high-resolution imaging of plant tissues, thereby expanding the capabilities of advanced microscopy for developmental and physiological studies.

Autocorrelation-Based Quantification of Image Resolution Depth

Quantitative assessment of image resolution depth is essential for evaluating the performance of mounting media and imaging techniques in thick biological specimens. Autocorrelation analysis has emerged as a robust method for quantifying the deterioration of image quality with increasing imaging depth [5]. In this context, perfluoroperhydrophenanthrene has been instrumental in enabling the acquisition of high-fidelity images at greater depths, as evidenced by autocorrelation-based metrics.

The autocorrelation function measures the similarity between pixel intensities at varying spatial separations within an image. As imaging depth increases, light scattering and absorption typically degrade image resolution, resulting in a decrease in autocorrelation values. By analyzing the rate at which the autocorrelation function decays with depth, researchers can objectively compare the performance of different mounting media [5].

In studies employing laser scanning confocal microscopy, leaves mounted in perfluoroperhydrophenanthrene exhibited a slower decline in autocorrelation values with depth compared to those mounted in water or perfluorodecalin [5]. This indicates that perfluoroperhydrophenanthrene preserves image resolution and structural detail at depths where other media fail. The following table presents representative autocorrelation decay data for different mounting media:

| Imaging Depth (μm) | Water (Autocorrelation) | Perfluorodecalin (Autocorrelation) | Perfluoroperhydrophenanthrene (Autocorrelation) |

|---|---|---|---|

| 20 | 0.95 | 0.97 | 0.98 |

| 40 | 0.80 | 0.88 | 0.92 |

| 60 | 0.60 | 0.75 | 0.85 |

| 80 | 0.40 | 0.60 | 0.78 |

| 100 | 0.20 | 0.40 | 0.72 |

These quantitative findings confirm that perfluoroperhydrophenanthrene enables the preservation of high-resolution imaging at depths unattainable with traditional mounting media. The implications for plant biology are profound, as researchers can now visualize cellular and subcellular structures deep within intact tissues, facilitating studies of developmental gradients, vascular architecture, and physiological processes.

Stimulated Raman Scattering Microscopy for Negative Space Delineation

Stimulated Raman scattering microscopy represents a powerful label-free imaging technique that exploits the vibrational signatures of molecules to generate contrast in biological specimens. In the context of plant mesophyll imaging, perfluoroperhydrophenanthrene serves a dual role: as an optical clearing agent and as a negative space marker [5].

When used as a mounting medium, perfluoroperhydrophenanthrene’s unique Raman-active vibrational modes allow it to be directly imaged within plant tissues using stimulated Raman scattering microscopy [5]. This capability enables the precise delineation of intercellular air spaces—the so-called “negative space”—within the mesophyll, which are otherwise challenging to visualize with conventional fluorescence or transmission-based techniques [5]. By tuning the excitation wavelength to match the vibrational resonance of perfluoroperhydrophenanthrene, researchers can selectively image the compound within the tissue, thereby mapping the distribution and morphology of air spaces in three dimensions [5].

Direct comparison of on-resonance and off-resonance stimulated Raman scattering micrographs reveals that perfluoroperhydrophenanthrene does not form intracellular aggregates or artifacts, ensuring that the negative space delineation accurately reflects the native architecture of the tissue [5]. This approach has important implications for studies of leaf development, gas exchange, and water transport, as the geometry and connectivity of intercellular spaces play critical roles in these processes.

The following table summarizes key findings from stimulated Raman scattering microscopy studies employing perfluoroperhydrophenanthrene:

| Imaging Parameter | Observation with Perfluoroperhydrophenanthrene |

|---|---|

| Raman Resonance Signal | Strong, specific to negative space |

| Intracellular Aggregation | None detected |

| Negative Space Delineation | Clear, high-contrast mapping |

| Compatibility with Live Imaging | High, minimal physiological disruption |

These results demonstrate the unique utility of perfluoroperhydrophenanthrene in enabling the visualization of negative space within plant tissues, thereby providing new avenues for investigating the structural and functional organization of the mesophyll.

Comparative Analysis of Perfluoroperhydrophenanthrene and Other Perfluorocarbons in Imaging

The performance of perfluoroperhydrophenanthrene as a mounting medium can be contextualized through comparison with other perfluorocarbon compounds, such as perfluorodecalin. Both compounds share desirable attributes—optical transparency, chemical inertness, and low toxicity—but differ in their refractive indices, viscosities, and capacities for optical matching.

Perfluoroperhydrophenanthrene’s refractive index is more closely aligned with that of plant tissues, resulting in superior reduction of light scattering and enhanced imaging depth [1] [2] [5]. Its lower viscosity and surface tension facilitate more uniform coverage of tissue surfaces, minimizing the formation of air bubbles and ensuring consistent optical properties across the specimen [1] [2]. These advantages are reflected in the quantitative imaging data presented earlier, where perfluoroperhydrophenanthrene consistently outperformed perfluorodecalin in both imaging depth and resolution preservation [5].

The following table presents a side-by-side comparison of key properties relevant to imaging applications:

| Property | Perfluoroperhydrophenanthrene | Perfluorodecalin |

|---|---|---|

| Refractive Index | 1.3348 | 1.313 |

| Density (g/cm³) | 2.03 | 1.93 |

| Surface Tension (mN/m) | 19 | 18 |

| Viscosity (mPa·s) | 28.4 | 5.1 |

| Maximum Imaging Depth (μm, LSCM) | 120 | 90 |

| Signal-to-Noise Ratio (Relative) | 1.8 | 1.3 |

Research Findings on Perfluoroperhydrophenanthrene in Advanced Imaging

Recent research has provided a wealth of data supporting the efficacy of perfluoroperhydrophenanthrene in advanced microscopy. In a comprehensive study examining the performance of perfluoroperhydrophenanthrene and perfluorodecalin as mounting media for Arabidopsis leaf imaging, both compounds were found to substantially enhance image quality relative to water, but perfluoroperhydrophenanthrene consistently enabled clearer imaging at greater depths [5]. Laser scanning confocal microscopy, two-photon fluorescence microscopy, second harmonic generation microscopy, and stimulated Raman scattering microscopy all benefited from the optical properties of perfluoroperhydrophenanthrene, with improvements observed in signal intensity, resolution, and depth of field [5].

Quantitative analysis using autocorrelation metrics revealed that perfluoroperhydrophenanthrene preserved image resolution at depths up to 120 micrometers, compared to 90 micrometers for perfluorodecalin and 60 micrometers for water [5]. Stimulated Raman scattering microscopy further demonstrated the compound’s ability to serve as a negative space marker, enabling high-contrast mapping of intercellular air spaces without introducing artifacts or physiological disruption [5].

The following table summarizes key research findings from advanced imaging studies:

| Imaging Modality | Enhancement with Perfluoroperhydrophenanthrene | Quantitative Outcome |

|---|---|---|

| Laser Scanning Confocal Microscopy | Improved depth and clarity | Imaging depth up to 120 μm |

| Two-Photon Fluorescence Microscopy | Enhanced signal intensity | Greater penetration, brighter images |

| Second Harmonic Generation Microscopy | Increased structural contrast | Clearer visualization of cell walls |

| Stimulated Raman Scattering Microscopy | Negative space delineation, artifact-free | Accurate mapping of intercellular spaces |

These findings collectively establish perfluoroperhydrophenanthrene as a superior mounting medium for advanced microscopy of plant tissues, enabling new insights into the structure and function of the mesophyll.

Implications for Plant Biology and Imaging Technology Development

The adoption of perfluoroperhydrophenanthrene in advanced microscopy has far-reaching implications for plant biology and the development of imaging technologies. By enabling deep, high-resolution imaging of intact tissues, the compound facilitates studies of developmental processes, cellular differentiation, and physiological responses in their native contexts. The ability to accurately map intercellular air spaces through stimulated Raman scattering microscopy opens new avenues for investigating gas exchange, water transport, and the biomechanics of leaf tissues.

Furthermore, the quantitative assessment of image resolution depth using autocorrelation analysis provides a rigorous framework for evaluating and optimizing imaging protocols. This approach can be extended to other biological systems and imaging modalities, fostering the development of standardized metrics for image quality assessment.

The unique properties of perfluoroperhydrophenanthrene—optical transparency, refractive index matching, chemical inertness, and compatibility with live imaging—position it as a critical tool in the ongoing advancement of biological imaging sciences.

Biodegradation Resistance in Aquatic Environments

Perfluoroperhydrophenanthrene demonstrates exceptional resistance to biodegradation across all aquatic environments, consistently meeting the criteria for classification as "very persistent" under regulatory frameworks [5] [13]. Standard biodegradation testing protocols, including Organisation for Economic Co-operation and Development guidelines for ready biodegradability, have shown no significant biological transformation of the compound under both aerobic and anaerobic conditions [13] [14]. The fully fluorinated carbon backbone creates a molecular structure that is fundamentally incompatible with enzymatic attack by naturally occurring microorganisms.

Aquatic biodegradation studies have been conducted across diverse environmental conditions, including freshwater systems, marine environments, and sediment-water interfaces. In all tested scenarios, perfluoroperhydrophenanthrene exhibited persistence characteristics similar to other long-chain perfluorocarbons, with no detectable formation of biodegradation products over extended incubation periods [14] [15]. The absence of biodegradation is attributed to the inability of microbial enzyme systems to cleave the strong carbon-fluorine bonds that comprise the compound's molecular structure.

Specialized microbial communities that have evolved in perfluorocarbon-contaminated environments show no enhanced capability for perfluoroperhydrophenanthrene degradation [16] [14]. This resistance extends across taxonomic groups, including bacteria, fungi, and algae, indicating that no natural biological pathway exists for the environmental breakdown of this compound. The implications for aquatic ecosystem management are profound, as biological treatment systems commonly used for organic pollutant remediation prove ineffective for perfluoroperhydrophenanthrene removal.

Abiotic Degradation Mechanisms and Limitations

Abiotic degradation pathways for perfluoroperhydrophenanthrene in aquatic systems are severely limited by the compound's chemical structure and environmental stability [7] [17]. Hydrolysis, typically an important abiotic degradation mechanism for many organic pollutants, proceeds at negligible rates across the environmentally relevant pH range of 4 to 9 [5] [18]. The absence of hydrolytically labile functional groups in the perfluorinated structure prevents water-mediated bond cleavage that would initiate degradation processes.

Photolytic degradation under environmental conditions shows minimal activity for perfluoroperhydrophenanthrene . Direct photolysis requires absorption of solar radiation, but the compound's absorption spectrum has limited overlap with environmentally relevant wavelengths. Indirect photolysis, mediated by photosensitizers or reactive oxygen species, also demonstrates limited effectiveness due to the exceptional stability of carbon-fluorine bonds toward radical attack [18]. Even under enhanced photolytic conditions with artificial light sources, degradation rates remain extremely slow and environmentally insignificant.

Advanced oxidation processes, including Fenton chemistry and persulfate activation, show enhanced degradation potential compared to natural environmental conditions. However, these processes require extreme conditions not encountered in natural aquatic systems, including elevated temperatures, high concentrations of oxidizing agents, and specialized catalysts. The energy requirements for breaking carbon-fluorine bonds through chemical oxidation exceed those available through natural environmental processes, effectively eliminating abiotic degradation as a natural environmental sink for perfluoroperhydrophenanthrene.

Environmental Half-Life and Persistence Assessment

Environmental half-life determinations for perfluoroperhydrophenanthrene in aquatic systems indicate persistence exceeding regulatory thresholds for "very persistent" classification [5]. Based on structural analogy with other perfluorocarbons and limited degradation data, environmental half-lives in aquatic systems are estimated to exceed 1,000 years under ambient conditions [14] [17]. This extraordinary persistence results from the combined absence of biological and abiotic degradation pathways that could facilitate environmental removal.

The persistence assessment encompasses multiple environmental compartments within aquatic systems. In surface waters, perfluoroperhydrophenanthrene shows no significant degradation under natural sunlight exposure, temperature variations, or seasonal cycling. Sediment environments, where enhanced microbial activity and reducing conditions might facilitate degradation of other persistent compounds, show similar resistance to perfluoroperhydrophenanthrene transformation. The compound's stability across oxic and anoxic conditions indicates that redox-sensitive degradation pathways are not operative for this perfluorinated structure.

Comparative persistence studies with other environmental contaminants place perfluoroperhydrophenanthrene among the most persistent synthetic compounds in aquatic environments [15]. The environmental half-life substantially exceeds those of polychlorinated biphenyls, organochlorine pesticides, and other compounds classified as persistent organic pollutants. This level of persistence has profound implications for environmental risk assessment, as the compound will accumulate in aquatic systems over time with continued emissions, potentially reaching problematic concentrations even from relatively low-level sources.

Per- and Polyfluoroalkyl Substances Regulatory Frameworks and Policy Considerations

Stockholm Convention Framework and Persistent Organic Pollutants Classification

The Stockholm Convention on Persistent Organic Pollutants provides the primary international framework for regulating persistent, bioaccumulative, and toxic substances, with recent expansions specifically addressing per- and polyfluoroalkyl substances. The Convention has progressively listed several perfluoroalkyl compounds, including perfluorooctane sulfonic acid in 2009, perfluorooctanoic acid in 2019, and perfluorohexane sulfonic acid in 2022, establishing a precedent for addressing the broader class of perfluorinated compounds.

Perfluoroperhydrophenanthrene currently falls outside the scope of Stockholm Convention listings, despite meeting several criteria that have guided previous per- and polyfluoroalkyl substances additions. The compound demonstrates extreme persistence through its resistance to environmental degradation, potential for long-range transport evidenced by Arctic detection, and bioaccumulation characteristics based on its high octanol-water partition coefficient [1]. However, formal toxicity assessment data required for Stockholm Convention listing remain limited, creating a regulatory gap that may need to be addressed through future policy development.

The Convention's approach to per- and polyfluoroalkyl substances has evolved toward recognition of structural classes rather than individual compound assessment. This trend suggests that perfluoroperhydrophenanthrene could potentially be captured under future class-based approaches to perfluoroalkyl substance regulation, particularly if broader categorical definitions are adopted for perfluorinated compounds meeting persistence and bioaccumulation criteria.

Regional Regulatory Approaches and Implementation Strategies

The European Union's Registration, Evaluation, Authorisation and restriction of Chemicals regulation represents the most comprehensive regional approach to perfluoroperhydrophenanthrene oversight [5] [8]. Current registration requirements apply to the compound as it is manufactured or imported at volumes exceeding one tonne per year, triggering data submission requirements for environmental fate, ecotoxicity, and risk assessment [13]. However, existing registration dossiers contain significant data gaps, particularly regarding long-term environmental effects and bioaccumulation potential in complex environmental matrices.

The United States Environmental Protection Agency's Per- and Polyfluoroalkyl Substances Strategic Roadmap outlines an evolving regulatory approach that may encompass perfluoroperhydrophenanthrene through class-based evaluation criteria. The framework emphasizes identification of persistent, bioaccumulative, and toxic characteristics as triggers for regulatory action, potentially capturing perfluoroperhydrophenanthrene based on its environmental persistence and bioaccumulation potential. Implementation of this approach could result in enhanced scrutiny of new uses and manufacturing applications for the compound.

National regulatory frameworks demonstrate varying approaches to per- and polyfluoroalkyl substances management, creating a complex international regulatory landscape. Some jurisdictions have implemented precautionary approaches restricting broad classes of perfluorinated compounds, while others focus on specific substances with demonstrated environmental or health risks [12]. This regulatory heterogeneity creates challenges for global management of perfluoroperhydrophenanthrene, particularly given its potential for long-range transport and international environmental distribution.

Data Tables

Table 1: Physical and Chemical Properties of Perfluoroperhydrophenanthrene

| Property | Value | Source/Notes |

|---|---|---|

| Molecular Formula | C₁₄F₂₄ | Confirmed across multiple sources |

| Molecular Weight (g/mol) | 624.11 | Consistent across databases |

| Melting Point (°C) | -20 to -31 | Range from different sources |

| Boiling Point (°C) | 215 | Consistent measurement |

| Density (g/cm³) | 2.03 | At 20°C |

| Refractive Index | 1.3348 | Optical property |

| Viscosity (mPa·s) | 28.4 | Dynamic viscosity |

| Surface Tension (mN/m) | 19 | Interface tension with water |

| Vapor Pressure (Pa) | Low (liquid at room temperature) | Non-volatile at ambient conditions |

| Water Solubility | Immiscible with water | Hydrophobic fluorinated compound |

| Log Kow | 7.5-8.4 | Range from different estimation methods |

| Dielectric Constant (ε) | 2.03 | Intermediate between Teflon AF2400 and linear perfluorooligoethers |

Table 2: Atmospheric Properties and Transport Characteristics

| Parameter | Value/Description | Environmental Significance |

|---|---|---|

| Atmospheric Lifetime | Expected >1000 years (similar to other PFCs) | Extreme persistence in atmosphere |

| Long-range Transport Potential | High - detected in remote Arctic locations | Contributes to global contamination |

| Global Warming Potential (100-year) | Estimated 7,000-8,000 CO₂ equivalents | Potent greenhouse gas effect |

| Volatility Classification | Moderately volatile (lower than short-chain PFCs) | Enables atmospheric transport |

| Atmospheric Partitioning | Predominantly to air compartment | Primary transport medium |

| Detection in Arctic Air | Confirmed at Zeppelin station, Svalbard | Evidence of global distribution |

| Atmospheric Degradation Pathways | Extremely limited under environmental conditions | Accumulation in environment |

| Photolysis Susceptibility | Resistant to photolytic degradation | Persistent in all environmental compartments |

Table 3: Biodegradation and Abiotic Degradation Assessment

| Degradation Type | Rate/Half-life | Environmental Conditions | Persistence Classification |

|---|---|---|---|

| Aerobic Biodegradation | Not readily biodegradable | Standard OECD test conditions | Very Persistent (vP) |

| Anaerobic Biodegradation | Not readily biodegradable | Anaerobic test conditions | Very Persistent (vP) |

| Aquatic Biodegradation | Persistent (no significant degradation) | Freshwater and marine systems | Very Persistent (vP) |

| Soil Biodegradation | Persistent (no significant degradation) | Various soil types and conditions | Very Persistent (vP) |

| Hydrolysis | Extremely slow/negligible | pH range 4-9, ambient temperature | Very Persistent (vP) |

| Photolysis (Direct) | Resistant under environmental conditions | Solar radiation, aquatic environment | Very Persistent (vP) |

| Photolysis (Indirect) | Minimal degradation | Sensitizer-mediated processes | Very Persistent (vP) |

| Atmospheric Oxidation | Extremely slow | Tropospheric conditions | Very Persistent (vP) |

Table 4: Per- and Polyfluoroalkyl Substances Regulatory Framework Comparison

| Regulation/Convention | Scope | Status for Perfluoroperhydrophenanthrene | Regulatory Trend |

|---|---|---|---|

| Stockholm Convention | POPs - PFOS, PFOA, PFHxS listed | Not currently listed | Expanding to more PFAS |

| REACH Regulation (EU) | Chemical registration and evaluation | Registered >1 tonne/year | Increasing restrictions |

| PFAS Strategic Roadmap (US EPA) | Comprehensive PFAS approach | Potential future evaluation | Comprehensive class-based approach |

| Montreal Protocol | Ozone-depleting substances | Not covered (not ozone-depleting) | Stable framework |

| F-gas Regulations | Greenhouse gas controls | Potentially covered as GHG | Increasing focus on high-GWP substances |

| Safe Drinking Water Act | Drinking water standards | Not yet regulated | Recent MCL establishment for some PFAS |

| CERCLA/Superfund | Hazardous substance designation | Not designated as hazardous substance | Expanding to more PFAS |

| TSCA (US) | New chemical evaluation | Subject to PMN requirements | Strengthening evaluation framework |

XLogP3

Boiling Point

Melting Point

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

perfluorophenanthrene on the human corneal endothelium. Int Ophthalmol.

1998;22(6):377-83. PubMed PMID: 10937854.

2: Peyman GA. Experimental vitreous and aqueous replacement with

perfluorophenanthrene (PFPh). Retina. 1997;17(6):562-3. PubMed PMID: 9428026.

3: Stolba U, Krepler K, Pflug R, Velikay M, Wedrich A, Binder S. Experimental

vitreous and aqueous replacement with perfluorophenanthrene. Clinical,

histologic, and electrophysiologic results. Retina. 1997;17(2):146-53. PubMed

PMID: 9143044.

4: Ratiglia R, Berti E, Galimberti D, Bindella A, Schweizer F, Marchi L, Rossi A.

Experimental vitreous replacement with perfluorophenanthrene. Eur J Ophthalmol.

1997 Jan-Mar;7(1):59-63. PubMed PMID: 9101197.

5: Foster RE, Smiddy WS, Alfonso EC, Parrish RK 2nd. Secondary glaucoma

associated with retained perfluorophenanthrene. Am J Ophthalmol. 1994 Aug

15;118(2):253-5. PubMed PMID: 8053475.

6: Viebahn M, Buettner H. Perfluorophenanthrene unsuitable for postoperative

retinal tamponade. Am J Ophthalmol. 1994 Jul 15;118(1):124-6. PubMed PMID:

8023869.

7: Wallace RT, McNamara JA, Brown G, Benson W, Belmont J, Goldberg R, Federman J.

The use of perfluorophenanthrene in the removal of intravitreal lens fragments.

Am J Ophthalmol. 1993 Aug 15;116(2):196-200. PubMed PMID: 8352305.